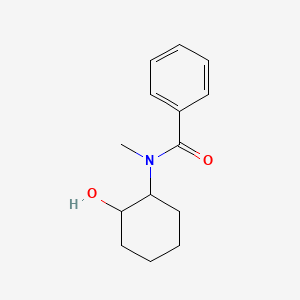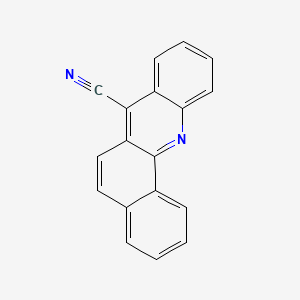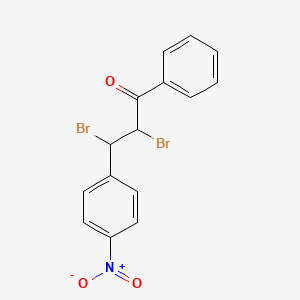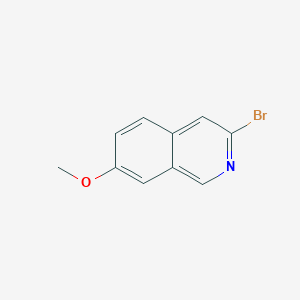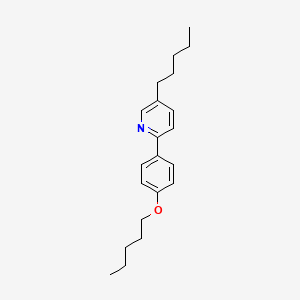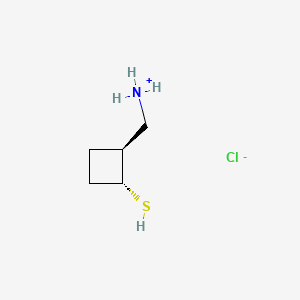
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride is a chemical compound that features a mercapto group (-SH) and an amine group (-NH2) attached to a cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-2-Mercaptocyclobutylmethylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with a thiol and an amine under acidic conditions to form the desired compound. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a variety of amine derivatives.
科学的研究の応用
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (trans)-2-Mercaptocyclobutylmethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can interact with various receptors, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
Cyclobutylamine: Similar in structure but lacks the mercapto group.
2-Mercaptocyclobutanone: Contains a ketone group instead of an amine group.
Cyclobutylmethylamine: Similar but without the mercapto group.
Uniqueness
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride is unique due to the presence of both the mercapto and amine groups on the cyclobutane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
41551-80-8 |
|---|---|
分子式 |
C5H12ClNS |
分子量 |
153.67 g/mol |
IUPAC名 |
[(1S,2R)-2-sulfanylcyclobutyl]methylazanium;chloride |
InChI |
InChI=1S/C5H11NS.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
InChIキー |
LLQWRFCGJTVBGN-UYXJWNHNSA-N |
異性体SMILES |
C1C[C@H]([C@@H]1C[NH3+])S.[Cl-] |
正規SMILES |
C1CC(C1C[NH3+])S.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


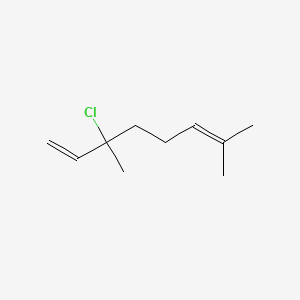
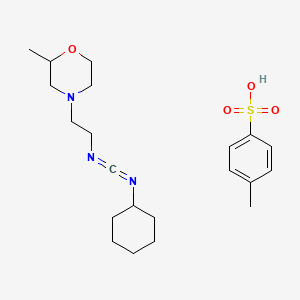

![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)
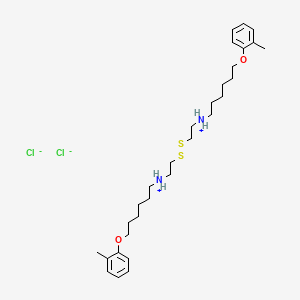
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)

